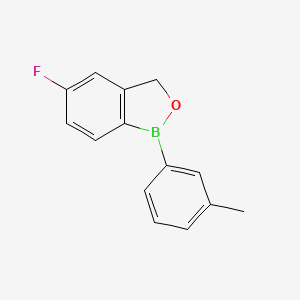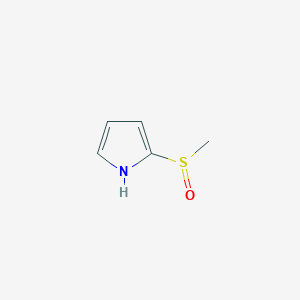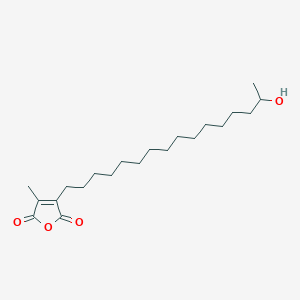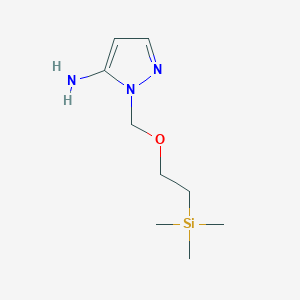![molecular formula C15H24O8 B13987803 Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate CAS No. 101930-95-4](/img/structure/B13987803.png)
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate is an organic compound characterized by the presence of two dioxolane rings and a propanedioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with propanedioic acid derivatives. The reaction is catalyzed by either acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The dioxolane rings and ester groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo various chemical transformations, influencing its biological and chemical activities.
類似化合物との比較
Similar Compounds
- 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- N,N-bis(2-{[(2,2-Dimethyl-1,3-Dioxolan-4-yl)Methyl]Amino}Ethyl)N′,N′-Dihydroxyethanediimidamide
Uniqueness
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual dioxolane rings and propanedioate group make it versatile for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
101930-95-4 |
|---|---|
分子式 |
C15H24O8 |
分子量 |
332.35 g/mol |
IUPAC名 |
bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate |
InChI |
InChI=1S/C15H24O8/c1-14(2)20-8-10(22-14)6-18-12(16)5-13(17)19-7-11-9-21-15(3,4)23-11/h10-11H,5-9H2,1-4H3 |
InChIキー |
VTBZOADILCFLKD-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COC(=O)CC(=O)OCC2COC(O2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)


![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)




![6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)


